molecular formula C18H17N3O3S B1230624 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide

2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No. B1230624
M. Wt: 355.4 g/mol
InChI Key: PCDLACJXVSBKOT-UHFFFAOYSA-N
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Description

2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide is a member of benzimidazoles.

Scientific Research Applications

Cyclooxygenase (COX) Inhibitory Activity

A study by Ertas et al. (2022) synthesized derivatives of 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide, which showed significant inhibitory activity on the COX-2 enzyme. This suggests potential applications in inflammation and pain management research (Ertas et al., 2022).

Antitumor Activity

Yurttaş et al. (2015) researched N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which included compounds structurally related to 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide, for their antitumor activity. They found significant anticancer activity against some cancer cell lines, highlighting its potential in cancer research (Yurttaş et al., 2015).

Antibacterial Activity

Gullapelli et al. (2014) synthesized compounds from 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide and tested them for antibacterial activity, indicating its relevance in the development of new antibiotics (Gullapelli et al., 2014).

Antioxidant Properties for Base Oil

Basta et al. (2017) investigated some benzimidazole derivatives, including 2-(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, as antioxidants for base stock, demonstrating its potential in enhancing the stability of industrial oils (Basta et al., 2017).

Anthelmintic Agents

Sawant and Kawade (2011) synthesized and evaluated 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents, indicating possible applications in treating parasitic worm infestations (Sawant & Kawade, 2011).

MRSA Inhibition

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and found significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting potential in combating resistant bacterial strains (Chaudhari et al., 2020).

Molecular Docking and Dynamics Studies

Sebhaoui et al. (2020) conducted molecular docking and dynamics studies on novel compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, to understand binding modes within specific enzymes, highlighting its use in molecular interaction research (Sebhaoui et al., 2020).

properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-12(22)21-15-9-5-3-7-13(15)20-18(21)25-11-17(23)19-14-8-4-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

PCDLACJXVSBKOT-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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